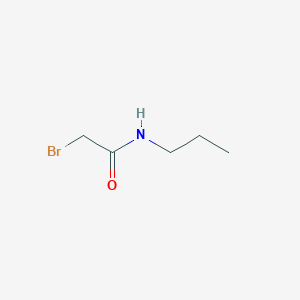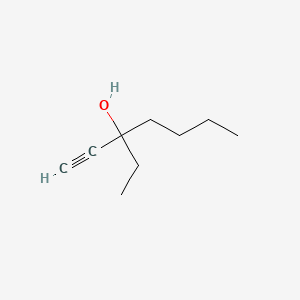
2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone
Overview
Description
2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone (MPTMBP) is an organic compound with a wide range of applications in scientific research. It is a synthetic compound that can be used in a variety of lab experiments, and its properties make it a valuable tool for scientists. MPTMBP has been used in a variety of experiments, including those that involve the study of enzyme inhibition and protein-protein interactions. This compound has also been used in biochemical and physiological studies, as well as in drug discovery.
Scientific Research Applications
2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and drug discovery. It has also been used in biochemical and physiological studies. For example, it has been used to study the effects of various compounds on cell viability, as well as to investigate the effects of various compounds on the activity of enzymes.
Mechanism of Action
2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone works by inhibiting the activity of enzymes. It acts as an inhibitor of the enzyme, blocking the enzyme's active site and preventing it from catalyzing reactions. This inhibition of the enzyme's activity can lead to changes in the biochemical and physiological processes of the organism.
Biochemical and Physiological Effects
2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, leading to changes in the biochemical and physiological processes of the organism. It has also been shown to affect the activity of proteins, leading to changes in the structure and function of proteins. Additionally, it has been shown to affect the activity of cells, leading to changes in the viability of cells.
Advantages and Limitations for Lab Experiments
2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone has several advantages when used in lab experiments. It is a synthetic compound, which makes it easy to obtain and use in experiments. Additionally, it is a relatively inexpensive compound, making it accessible to most researchers. It is also a relatively stable compound, which makes it easy to store and use in experiments. However, 2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone can be toxic if ingested, and it can be difficult to obtain in large quantities.
Future Directions
There are a variety of potential future directions for the use of 2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone in scientific research. It could be used to study the effects of various compounds on the activity of enzymes, as well as to investigate the effects of various compounds on cell viability. Additionally, it could be used to study the effects of various compounds on the structure and function of proteins. Furthermore, it could be used to investigate the effects of various compounds on the biochemical and physiological processes of the organism. Finally, it could be used to develop new drugs and therapies.
Synthesis Methods
2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone can be synthesized using a variety of methods. One of the most common methods is a reaction between 4-methyl-1-piperazinomethylbenzene and 4-thiomethylbenzophenone. This reaction yields a compound with a molecular weight of 425.5 g/mol. Another method involves the reaction of 4-methyl-1-piperazinomethylbenzene and 4-thiomethylbenzophenone with sodium hydroxide. This reaction yields a compound with a molecular weight of 407.5 g/mol.
properties
IUPAC Name |
[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-(4-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-21-11-13-22(14-12-21)15-17-5-3-4-6-19(17)20(23)16-7-9-18(24-2)10-8-16/h3-10H,11-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALDCBMQOVNUPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643869 | |
| Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone | |
CAS RN |
898782-99-5 | |
| Record name | Methanone, [2-[(4-methyl-1-piperazinyl)methyl]phenyl][4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1360407.png)




